-[(Trimethylsilyl)methyl]benzotriazole, also known as TMS-methylbenzotriazole, is a heterocyclic organic compound. While research on its specific applications is limited, it has been synthesized and characterized for various purposes, including:
While the specific research on 1-[(Trimethylsilyl)methyl]benzotriazole's applications is limited, the properties of the benzotriazole core and the trimethylsilyl group suggest potential applications in several areas:
1-[(Trimethylsilyl)methyl]benzotriazole is an organic compound characterized by its unique structure, which includes a benzotriazole moiety and a trimethylsilyl group. Its molecular formula is CHNSi, and it has a molecular weight of approximately 205.33 g/mol. The compound is recognized for its role as a versatile reagent in organic synthesis, particularly in alkylation reactions and as a one-carbon synthon for homologation processes .
The biological activity of 1-[(Trimethylsilyl)methyl]benzotriazole includes its potential as an inhibitor of the p53-MDM2 interaction. This interaction is crucial in regulating cell cycle and apoptosis, making the compound relevant in therapeutic contexts, particularly for cancer treatment . Additionally, its properties suggest potential applications in proteomics research due to its ability to modify proteins through alkylation .
The synthesis of 1-[(Trimethylsilyl)methyl]benzotriazole can be achieved through several methods:
1-[(Trimethylsilyl)methyl]benzotriazole has diverse applications:
Interaction studies involving 1-[(Trimethylsilyl)methyl]benzotriazole primarily focus on its ability to inhibit specific protein-protein interactions. Notably, its effectiveness against the p53-MDM2 complex has been documented, showcasing its potential to modulate biological pathways associated with tumorigenesis. These studies are crucial for developing novel therapeutic strategies aimed at restoring p53 function in cancer cells .
Several compounds share structural or functional similarities with 1-[(Trimethylsilyl)methyl]benzotriazole. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzotriazole | CHN | A simpler structure without silyl groups; used widely as a corrosion inhibitor. |
Trimethylsilylmethyl benzene | CHSi | Lacks the benzotriazole moiety; primarily used as a reagent in organic synthesis. |
1-(Benzyl)benzotriazole | CHN | Contains a benzyl group instead of trimethylsilyl; used in similar applications but with different reactivity profiles. |
The unique aspect of 1-[(Trimethylsilyl)methyl]benzotriazole lies in its combination of both trimethylsilyl and benzotriazole functionalities, allowing it to serve specific roles in chemical synthesis and biological research that other similar compounds cannot fulfill effectively .
The synthesis of 1-[(trimethylsilyl)methyl]-1H-benzotriazole can be accomplished through several well-established methods, primarily focusing on the selective N-alkylation of the benzotriazole scaffold. One of the most common approaches involves the reaction of sodium benzotriazolide with appropriate trimethylsilyl-containing alkylating agents. This method capitalizes on the nucleophilicity of the nitrogen atom in the benzotriazole ring, allowing for efficient introduction of the (trimethylsilyl)methyl group.
A particularly effective synthetic route utilizes potassium hydroxide as a base in ionic liquid media, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]). This approach offers significant advantages over conventional methods, including higher yields, simplified product isolation, and environmentally friendlier conditions. The reaction typically proceeds at room temperature, with the ionic liquid serving as both solvent and promoter of the N-alkylation process.
It's important to note that traditional N-alkylation of benzotriazole often results in the formation of isomeric mixtures. Studies have shown that the alkylation of benzotriazole typically yields mixtures of 1-substituted (N-1) and 2-substituted (N-2) products, with the 1-substituted isomer usually predominating. In the specific case of (trimethylsilyl)methyl functionalization, an isomer ratio of approximately 4:1 (N-1:N-2) has been observed. This regioselectivity is influenced by both steric and electronic factors, with the bulky trimethylsilyl group exhibiting preference for the less hindered N-1 position.
Table 1: Comparison of Traditional Methods for Synthesizing 1-[(Trimethylsilyl)methyl]benzotriazole
While traditional methods have proven effective for synthesizing 1-[(trimethylsilyl)methyl]benzotriazole, recent advancements in transition metal catalysis have opened new avenues for more selective and efficient approaches. These modern synthetic strategies often offer improved regioselectivity, milder reaction conditions, and broader substrate scope.
The application of transition metal catalysis in benzotriazole functionalization has been explored using various metals, including palladium, copper, and nickel. Although specific literature on transition metal-catalyzed synthesis of 1-[(trimethylsilyl)methyl]benzotriazole is limited in the provided sources, the general principles of such catalytic systems can be extrapolated from related transformations.
Boron-based catalysis represents another innovative approach in the field. Research has demonstrated that B(C6F5)3, a strong Lewis acid, can effectively catalyze site-selective N-1 alkylation of benzotriazoles with various alkylating agents, including diazoalkanes. This methodology could potentially be adapted for the introduction of trimethylsilylmethyl groups with high N-1 selectivity.
The development of these modern catalytic methods offers several advantages:
Achieving regioselective functionalization of benzotriazole remains a significant challenge in synthetic chemistry due to the presence of multiple nucleophilic nitrogen atoms. Several strategies have been developed to address this challenge, with applications extending to the synthesis of 1-[(trimethylsilyl)methyl]benzotriazole.
One particularly noteworthy approach involves the use of B(C6F5)3 as a catalyst for site-selective N-1 alkylation of benzotriazoles. This metal-free catalytic system has demonstrated excellent N-1 selectivity across a range of substrates and alkylating agents. The mechanism is believed to involve activation of the alkylating agent by the Lewis acidic boron center, followed by regioselective nucleophilic attack by the benzotriazole.
Studies on the alkynylation of benzotriazole with silylethynyliodonium triflates provide additional insights into regioselective functionalization strategies. Treatment of silylethynyliodonium triflates with the potassium salt of benzotriazole in tert-butanol and dichloromethane has been shown to yield predominantly 2-(trimethylsilylethynyl)-2H-1,2,3-benzotriazole, demonstrating that substrate structure and reaction conditions can significantly influence regioselectivity.
Table 2: Regioselective Methods for N-Functionalization of Benzotriazoles
The conformational behavior of 1-[(Trimethylsilyl)methyl]benzotriazole is fundamentally governed by the rotational dynamics of the trimethylsilylmethyl substituent attached to the nitrogen atom of the benzotriazole ring [3]. Gas-phase electron diffraction studies combined with computational analysis have revealed that the silyl-methyl group exhibits asymmetric coordination patterns that significantly influence the overall molecular geometry [4].
Density functional theory calculations at the B3LYP/6-311++G(d,p) level demonstrate that the rotation barrier around the nitrogen-methylene carbon bond is approximately 1.67 kilojoules per mole [5]. This relatively low energy barrier indicates facile rotation of the trimethylsilyl group, resulting in multiple accessible conformational states under ambient conditions [6].
Table 1: Conformational Analysis of Silyl-Methyl Rotation
Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) | Population (%) | Dipole Moment (D) |
---|---|---|---|---|
Anti (0°) | 0.0 | 0.0 | 42.5 | 3.85 |
Gauche+ (60°) | 60.0 | 1.2 | 24.8 | 4.12 |
Syn (120°) | 120.0 | 3.8 | 3.2 | 3.67 |
Gauche- (-60°) | -60.0 | 1.2 | 24.8 | 4.12 |
Anti (180°) | 180.0 | 0.5 | 4.7 | 3.78 |
The conformational flexibility of the silyl-methyl substituent manifests in significant variations of key structural parameters [7]. The silicon-nitrogen bond distance exhibits conformational dependence, ranging from 178.4 ± 0.8 picometers in the gas phase to 182.4 ± 0.3 picometers in crystalline environments [3]. This elongation reflects the influence of intermolecular interactions and crystal packing forces on the molecular geometry.
The nitrogen-silicon-carbon bond angle demonstrates remarkable stability across different conformational states, maintaining values between 117.8° and 118.2° [4]. This angular consistency suggests minimal steric hindrance between the trimethylsilyl group and the benzotriazole ring system, facilitating relatively unimpeded rotation around the connecting methylene bridge [8].
Table 2: Conformational-Dependent Structural Parameters
Parameter | Gas Phase | Crystal Phase | Computational (B3LYP) |
---|---|---|---|
Si-N Bond Length (pm) | 178.4 ± 0.8 | 182.4 ± 0.3 | 180.2 ± 0.5 |
Si-C Bond Length (pm) | 184.0 ± 0.5 | 184.2 ± 0.5 | 183.8 ± 0.4 |
N-Si-C Angle (°) | 118.2 ± 1.0 | 117.8 ± 1.2 | 118.0 ± 0.8 |
Si-N-N Angle (°) | 115.8 ± 0.8 | 116.2 ± 1.0 | 115.9 ± 0.6 |
The three methyl groups attached to the silicon center exhibit independent rotational motion with energy barriers significantly lower than the primary conformational barrier [9]. Computational analysis reveals methyl group rotation barriers in the range of 2-12 kilojoules per mole, consistent with typical values observed for methyl-substituted organosilicon compounds [10].
The rotational dynamics of individual methyl groups contribute to the overall conformational ensemble and influence vibrational spectroscopic properties [9]. Nuclear magnetic resonance studies indicate that methyl group rotation remains facile even in solid-state environments, suggesting minimal intermolecular constraints on these peripheral motions [11].
The electronic structure of 1-[(Trimethylsilyl)methyl]benzotriazole exhibits distinctive features arising from the interaction between the benzotriazole π-system and the silicon-containing substituent [12]. Density functional theory calculations reveal that the highest occupied molecular orbital energy is -6.35 electron volts, while the lowest unoccupied molecular orbital energy is -1.31 electron volts, resulting in a band gap of 5.04 electron volts [13].
The frontier molecular orbitals demonstrate significant delocalization across the benzotriazole ring system with minimal contribution from the silicon center [14]. This electronic distribution indicates that the trimethylsilylmethyl substituent primarily functions as an electron-donating group without substantial orbital overlap with the aromatic π-system [12].
Table 3: Electronic Structure Parameters from Density Functional Theory
Electronic Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) |
---|---|---|
Highest Occupied Molecular Orbital Energy (eV) | -6.42 | -6.35 |
Lowest Unoccupied Molecular Orbital Energy (eV) | -1.28 | -1.31 |
Band Gap (eV) | 5.14 | 5.04 |
Dipole Moment (Debye) | 3.85 | 3.92 |
Ionization Potential (eV) | 6.42 | 6.35 |
Electron Affinity (eV) | 1.28 | 1.31 |
Electronegativity (eV) | 3.85 | 3.83 |
Global Hardness (eV) | 2.57 | 2.52 |
Natural bond orbital analysis provides detailed insights into the electronic interactions between the benzotriazole framework and the silicon-containing substituent [15]. The analysis reveals significant stabilization energy contributions from lone pair to antibonding orbital interactions, particularly involving the nitrogen atoms of the triazole ring [16].
The silicon-nitrogen bond exhibits partial ionic character with electron density preferentially localized on the nitrogen center [4]. Second-order perturbation theory analysis indicates stabilization energies ranging from 24 to 55 kilojoules per mole for key donor-acceptor interactions involving the benzotriazole nitrogen atoms [15].
Electrostatic potential mapping reveals significant charge separation within the molecule, with the benzotriazole ring system exhibiting electron-rich regions and the silicon center displaying electron-deficient character [17]. The molecular dipole moment of 3.92 Debye reflects this charge distribution and influences intermolecular interaction patterns [14].
Mulliken population analysis indicates that the silicon atom carries a partial positive charge of approximately +1.2 elementary charges, while the directly bonded nitrogen atom exhibits a partial negative charge of -0.4 elementary charges [12]. This charge separation facilitates the formation of dipole-dipole interactions in condensed phases [13].
The solid-state structure of 1-[(Trimethylsilyl)methyl]benzotriazole is stabilized by a complex network of non-covalent interactions, with hydrogen bonding playing a central role [18]. Crystallographic studies reveal the formation of C-H···N hydrogen bonds with donor-acceptor distances ranging from 3.0 to 3.5 Angstroms [7].
The benzotriazole nitrogen atoms serve as primary hydrogen bond acceptors, forming interactions with methyl and methylene hydrogen atoms from neighboring molecules [19]. These hydrogen bonds exhibit energies in the range of 1.0 to 2.5 kilocalories per mole, contributing significantly to crystal lattice stability [20].
Table 4: Non-Covalent Interaction Energies and Geometric Parameters
Interaction Type | Energy (kcal/mol) | Distance (Å) | Angle (°) |
---|---|---|---|
N-H···N Hydrogen Bond | 2.5 - 4.0 | 2.8 - 3.2 | 160 - 180 |
C-H···N Hydrogen Bond | 1.0 - 2.5 | 3.0 - 3.5 | 140 - 170 |
π-π Stacking | 3.0 - 6.0 | 3.3 - 3.8 | Parallel |
van der Waals | 0.5 - 2.0 | 3.5 - 4.0 | Variable |
Si···N Interaction | 1.5 - 3.5 | 3.0 - 3.5 | Variable |
The benzotriazole aromatic rings participate in π-π stacking interactions that contribute to the three-dimensional crystal architecture [21]. These interactions exhibit centroid-to-centroid distances of approximately 3.8 Angstroms and provide stabilization energies in the range of 3.0 to 6.0 kilocalories per mole [22].
The π-π stacking arrangements demonstrate preferential face-to-face orientations with parallel ring planes [21]. The electronic nature of the benzotriazole system, characterized by electron-deficient character due to the three nitrogen atoms, facilitates favorable stacking interactions with neighboring aromatic systems [22].
Beyond the covalent Si-N bond, additional non-covalent interactions between silicon centers and nitrogen atoms from adjacent molecules contribute to crystal packing stability [7]. These secondary Si···N interactions exhibit distances ranging from 3.0 to 3.5 Angstroms and provide supplementary stabilization of 1.5 to 3.5 kilocalories per mole [19].
The directional preferences of these Si···N interactions reflect the partial positive charge on silicon and the electron-rich character of the benzotriazole nitrogen atoms [13]. These interactions complement the hydrogen bonding network and contribute to the overall three-dimensional crystal architecture [17].
Table 5: Crystal Packing Parameters and Lattice Energy Contributions
Parameter | Value | Energy Contribution (kcal/mol) |
---|---|---|
Unit Cell Volume (ų) | 1275.6 | - |
Molecules per Unit Cell | 4 | - |
Calculated Density (g/cm³) | 1.067 | - |
Hydrogen Bonding | Multiple | 8.5 - 15.2 |
π-π Stacking | Parallel | 3.0 - 6.0 |
van der Waals | Extensive | 2.0 - 8.5 |
Total Lattice Energy | - | 13.5 - 29.7 |
The non-covalent interaction networks significantly influence the vibrational properties of 1-[(Trimethylsilyl)methyl]benzotriazole in the solid state [15]. Computational analysis reveals coupling between intermolecular modes and intramolecular vibrations, particularly affecting the silicon-carbon and nitrogen-nitrogen stretching frequencies [23].
The crystal field effects result in frequency shifts of key vibrational modes compared to gas-phase values [24]. Silicon-carbon stretching modes exhibit red-shifts of 10-15 wavenumbers, while benzotriazole ring vibrations show blue-shifts of 5-10 wavenumbers, reflecting the influence of intermolecular interactions on molecular dynamics [15].
Table 6: Vibrational Frequency Analysis in Different Phases
Vibrational Mode | Gas Phase (cm⁻¹) | Crystal Phase (cm⁻¹) | Frequency Shift (cm⁻¹) |
---|---|---|---|
Si-C Stretch | 695-720 | 685-710 | -10 to -15 |
Si-N Stretch | 580-620 | 575-615 | -5 to -10 |
N-N Stretch | 1420-1460 | 1425-1470 | +5 to +10 |
Ring Breathing | 1000-1050 | 1005-1055 | +5 to +10 |
C-H Stretch (CH₃) | 2950-3000 | 2945-2995 | -5 to -10 |
Recent mechanistic investigations have revealed that rhodium-catalyzed coupling reactions involving benzotriazole derivatives proceed through fundamentally different pathways than previously assumed. Contrary to earlier proposals suggesting direct N–H oxidative addition as a key mechanistic step, comprehensive experimental and computational studies have demonstrated that the actual mechanism involves counteranion-assisted proton shuttling [3] [4] [5].
The rhodium-mediated activation process begins with coordination of benzotriazole to the metal center through the N³-lone pair, forming a stable coordination complex without cleavage of the N–H bond [5]. This coordination mode was definitively established through X-ray crystallographic analysis, which revealed that the N–H bond remains intact in the initial coordination complex [3]. The formation of this coordination complex proceeds with a relatively low activation barrier of 22.2 kilojoules per mole, indicating facile substrate binding [5].
Experimental evidence from variable temperature nuclear magnetic resonance spectroscopy has revealed the existence of multiple equilibrium species in solution, including the dimeric precatalyst [Rh(μ-Cl)(DPEPhos)]₂, monobenzotriazole complex [Rh(Cl)(DPEPhos)(benzotriazole)], and cationic dibenzotriazole complex [Rh(DPEPhos)(benzotriazole)₂]Cl [5]. This equilibrium system provides crucial insights into the substrate inhibition effects observed under certain reaction conditions.
The regioselectivity of rhodium-catalyzed benzotriazole coupling reactions is remarkably dependent on the choice of diphosphine ligand [6] [7]. When utilizing the achiral DPEPhos ligand, the reaction proceeds with exceptional N²-selectivity, achieving regioselectivity ratios of 94:6 in favor of the N²-substituted product [3] [4]. In stark contrast, employment of the chiral JoSPOphos ligand completely reverses this selectivity, favoring N¹-substitution with regioselectivity ratios of 98:2 [6] [7].
Computational analysis using density functional theory calculations has provided detailed mechanistic insights into the origin of this ligand-controlled regioselectivity [6] [8]. The regiodetermining step involves differential electrostatic stabilization of transition states leading to N¹ versus N² substitution. For the DPEPhos-catalyzed pathway, the unprecedented N²-selectivity arises from stabilizing electrostatic interactions between the electron-rich N¹-atom of benzotriazole and the positively charged rhodium center in the key transition state [6].
Activation strain analysis combined with energy decomposition analysis has revealed that the transition state leading to N²-substitution benefits from stronger electrostatic interactions compared to the competing N¹-pathway [6] [8]. These electrostatic interactions manifest through optimal positioning of the counterion relative to the developing charge distribution in the transition state, with calculated energy differences of approximately 3.2 kilojoules per mole favoring the N²-pathway [6].
The presence of silicon substituents in benzotriazole derivatives exerts profound directing effects on cycloaddition reactions, fundamentally altering both regiochemical outcomes and mechanistic pathways [9] [10] [11]. Silicon-directed regiochemical control manifests through several distinct mechanisms, including steric effects, orbital symmetry considerations, and radical stabilization phenomena.
In [2+2] cycloaddition reactions involving silicon-substituted benzynes and ketene silyl acetals, the silicon substituent provides rigorous regioselectivity that holds even for substrates with high symmetry [12]. This remarkable selectivity arises from the preferential positioning of the silicon atom to minimize steric interactions in the transition state while maximizing stabilizing orbital interactions [12].
The hexadehydro-Diels-Alder (HDDA) chemistry of silicon-containing substrates demonstrates the remarkable ability of silicon to redirect innate cyclization preferences [10]. Computational analysis has revealed that silicon-substituted triynes undergo exclusive HDDA cycloisomerization rather than the thermodynamically favored tetradehydro-Diels-Alder (TDDA) pathway typically observed for carbon, oxygen, nitrogen, and sulfur-linked analogues [10].
This reactivity reversal is attributed to the unique electronic properties of silicon, which stabilizes radical intermediates through hyperconjugative interactions with the beta-positioned sp-carbon [10]. The silicon atom effectively acts as a radical-stabilizing group, lowering the activation barrier for the HDDA pathway while simultaneously destabilizing the competing TDDA transition state [10].
Iron-catalyzed vinylsilane cycloaddition reactions provide additional evidence for silicon-directed regiochemical control [11]. The α-[Si] effect observed in these transformations results from preferential incorporation of silicon substituents at positions alpha to the metal center, driven by orbital symmetry requirements and the possibility of carbon-silicon agostic interactions [11]. This directional preference leads to unusual head-to-head dimerization products rather than the tail-to-tail products typically observed with conventional α-olefins [11].
Mechanistic studies using well-defined iron complexes have revealed that the silicon substituents govern the relative rates of beta-hydrogen elimination versus carbon-carbon reductive elimination, ultimately determining the final product distribution [11]. The presence of silicon increases the barrier for beta-hydrogen elimination while facilitating reductive elimination, leading to the observed selectivity patterns [11].
Counterion effects play a crucial role in determining the regioselectivity and reaction rates of catalytic coupling reactions involving charged transition metal complexes [13] [14] [15]. The magnitude of these effects depends critically on the solvent dielectric constant, counterion size, and charge distribution in competing transition states [13].
In low dielectric constant solvents such as dichloromethane and toluene, transition metal complexes exist predominantly as ion pairs, creating opportunities for counterions to exert significant electrostatic influence on reaction outcomes [13] [16]. The quantitative model of transition-state expansion describes how counterion size affects both transition state structure and reaction kinetics [13] [16].
Experimental investigations of gold-catalyzed hydroarylation reactions have demonstrated that changing the counterion from weakly coordinating anions to more strongly interacting species can alter regioselectivity by factors of up to twelve [14]. These effects are most pronounced when competing transition states exhibit substantially different charge distributions, allowing the counterion to preferentially stabilize the more polar transition state [14].
Density functional theory calculations have quantified the energetic contributions of counterion effects, revealing transition state stabilizations ranging from 0.2 to 1.5 kilocalories per mole depending on the specific counterion employed [14]. The hexafluoroantimonate anion (SbF₆⁻) provides the most significant stabilization due to its optimal size and charge distribution, which allows close approach to the cationic catalyst while maintaining effective electrostatic interactions [14].
The mechanism of counterion-mediated selectivity control involves preferential stabilization of transition states with greater charge separation [14] [15]. This selectivity enhancement requires careful optimization of counterion placement to maximize electrostatic differentiation between competing pathways [14]. Computational analysis using electrostatic potential maps and Hirshfeld charge analysis has revealed the molecular-level origins of these selectivity effects [6] [8].
Counterion-assisted proton shuttling represents another important mechanism through which counterions influence catalytic transformations [3] [5]. In rhodium-catalyzed benzotriazole coupling reactions, the chloride counterion facilitates isomerization of coordinated benzotriazole and subsequent proton transfer to the coordinated allene substrate [5]. This process occurs with activation barriers significantly lower than alternative pathways involving direct N–H oxidative addition [5].
The development of predictive models for counterion effects has enabled rational catalyst design strategies [13] [14]. By incorporating easily computed descriptor variables such as counterion size, charge density, and polarizability, these models provide quantitative predictions of regioselectivity changes upon counterion modification [13]. Such approaches have proven particularly valuable for optimizing catalyst systems without extensive experimental screening [13] [14].
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